molecular formula C8H8O2 B124410 Phenyl Acetate-d5 CAS No. 22705-26-6

Phenyl Acetate-d5

Cat. No.: B124410
CAS No.: 22705-26-6
M. Wt: 141.18 g/mol
InChI Key: IPBVNPXQWQGGJP-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Labeled Phenyl Acetate. Phenyl Acetate is a metabolite of Phenylbutyrate (PB), useful in the treatment of neuroblastoma and lung cancer. An odorant found in strawberries, passion fruit and black tea.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : The compound has been used in the synthesis of various chemical derivatives. For example, Matthews et al. (1997) described the synthesis of (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane from benzene-d6, involving several steps including Friedel-Crafts acylation and chiral reduction (Matthews, Ellis, Cullis, & Farmer, 1997).

  • Use in Creating Biologically Active Compounds : Salionov (2015) synthesized esthers of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids, indicating the compound's utility in creating substances with potential biological activities (Salionov, 2015).

  • Catalytic Applications : Ishii et al. (1993) explored the use of palladium-catalyzed cyclocarbonylation of 2,4-pentadienyl acetates, demonstrating how the compound can be involved in catalytic processes to produce phenyl acetates (Ishii, Gao, Xu, Iwasaki, & Hidai, 1993).

Pharmaceutical Research

  • Drug Synthesis Research : Costa et al. (2012) discussed the synthesis of ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, using green Suzuki coupling reactions. This highlights the compound's relevance in the development of new pharmaceuticals (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).

  • Production of D-Phenylglycine : Bossi, Cretich, and Righetti (1998) used Penicillin G acylase for producing pure D-phenylglycine from a racemate mixture, illustrating an application in pharmaceutical synthesis (Bossi, Cretich, & Righetti, 1998).

  • Analgesic and Anti-inflammatory Activities : Agudoawu and Knaus (2000) reported on the synthesis and activities of ethyl 2-[3-(1-phenoxy(methoxy)carbonyl-4-aryl-(alkyl)-1,4-dihydropyridyl)]acetates, which exhibited analgesic and anti-inflammatory properties (Agudoawu & Knaus, 2000).

Biochemical Analysis

Biochemical Properties

Phenyl Acetate-d5 is an endogenous metabolite . It is involved in various biochemical reactions. It can be produced by reacting phenol with acetic anhydride or acetyl chloride . The compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can be enzymatically converted to phenylacetyl-CoA using phenylacetate-CoA ligase .

Cellular Effects

The effects of this compound on cells are not well-studied. Its non-deuterated form, Phenyl Acetate, has been shown to influence cell function. For example, it has been found to have effects on various types of cells and cellular processes . It can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that the compound can exert its effects at the molecular level. For instance, it can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s hydrolysis is catalyzed by a heterogeneous reaction in the presence of silica surfaces . Over time, the reaction rate can increase dramatically .

Dosage Effects in Animal Models

It is known that its non-deuterated form, Phenyl Acetate, can cause growth retardation in young animals treated with it .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it can be part of the shikimate/phenylpropanoid pathway, which directly provides phenylpropanoids . It can also interact with various enzymes or cofactors .

Transport and Distribution

It is known that the compound’s hydrolysis occurs simultaneously with its transport .

Subcellular Localization

It is known that proteins can be localized in different cellular compartments, and this localization plays a key role in functional annotation . The same could be true for this compound.

Properties

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBVNPXQWQGGJP-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl Acetate-d5
Reactant of Route 2
Reactant of Route 2
Phenyl Acetate-d5
Reactant of Route 3
Reactant of Route 3
Phenyl Acetate-d5
Reactant of Route 4
Reactant of Route 4
Phenyl Acetate-d5
Reactant of Route 5
Reactant of Route 5
Phenyl Acetate-d5
Reactant of Route 6
Reactant of Route 6
Phenyl Acetate-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.